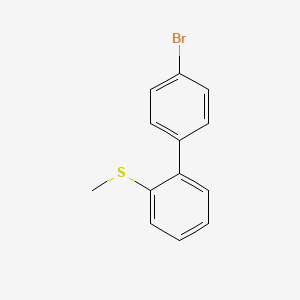

4-Bromo-2'-methylthiobiphenyl

Description

Overview of Biphenyl (B1667301) Chemistry and its Significance in Organic Synthesis

The biphenyl moiety is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and advanced materials. ontosight.ai Its significance stems from the unique electronic and steric properties conferred by the two aryl rings. The rotational freedom around the central carbon-carbon single bond, known as atropisomerism, can lead to chiral molecules with important applications in asymmetric synthesis. cymitquimica.com The functionalization of the biphenyl core is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with diverse applications, including liquid crystals, organic light-emitting diodes (OLEDs), and potent therapeutic agents. ontosight.ai

The synthesis of substituted biphenyls has been a subject of intense research for over a century. Early methods, while historically significant, often suffered from harsh reaction conditions and limited scope. The development of transition metal-catalyzed cross-coupling reactions has revolutionized the field, providing efficient and versatile routes to a wide range of biphenyl derivatives.

Academic Relevance of 4-Bromo-2'-methylthiobiphenyl as a Model Compound

While extensive research on this compound is not widely documented in publicly available literature, its structure makes it an interesting model compound for several reasons. It incorporates three key functionalities that are of great interest in medicinal chemistry and materials science: a biphenyl scaffold, a halogen atom (bromine), and a thioether group (methylthio).

The bromine atom serves as a versatile synthetic handle. It can be readily transformed into other functional groups via various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse substituents. wikipedia.orgacs.orglibretexts.org The methylthio group can influence the compound's electronic properties and its potential to interact with biological targets. Thioethers are known to be present in various biologically active molecules and can also be oxidized to sulfoxides and sulfones, further expanding the potential for structural diversification.

The combination of these groups in a specific regioisomeric arrangement (4-bromo on one ring and 2'-methylthio on the other) provides a platform for studying the interplay of these functionalities and for the synthesis of more complex, sterically demanding structures. Although detailed research findings on this compound itself are limited, its constituent parts are subjects of significant academic and industrial research.

Historical Context of Related Biphenyl and Aryl Thioether Syntheses

The journey to synthesize substituted biphenyls has been a long and evolving one. Early methods laid the groundwork for the sophisticated techniques used today.

Biphenyl Synthesis:

Wurtz-Fittig Reaction (1862): An extension of the Wurtz reaction, this method involved the coupling of an aryl halide with an alkyl halide in the presence of sodium metal. While historically important, it often resulted in mixtures of products. nih.gov

Ullmann Reaction (1901): This reaction utilizes copper metal to promote the coupling of two aryl halide molecules, typically at high temperatures. aobchem.com.cnpsu.edutandfonline.com It has been a workhorse for the synthesis of symmetrical biphenyls for many years.

Gomberg-Bachmann Reaction (1924): This method involves the reaction of a diazonium salt with an aromatic compound, proceeding through a radical mechanism. wikipedia.orgnorthwestern.edu However, it is often plagued by low yields and the formation of side products. wikipedia.org

The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century marked a paradigm shift in biphenyl synthesis. The Suzuki-Miyaura coupling , which utilizes an organoboron reagent and an organohalide, has become one of the most widely used methods due to its mild reaction conditions, high functional group tolerance, and excellent yields. mdpi.comacademie-sciences.frnih.gov

Aryl Thioether Synthesis:

The synthesis of aryl thioethers also has a rich history. Classical methods often involved the reaction of a thiolate with an activated aryl halide. More modern approaches have focused on the development of metal-catalyzed C-S bond formation reactions. The Buchwald-Hartwig amination , initially developed for C-N bond formation, has been successfully adapted for the synthesis of aryl thioethers, providing a powerful tool for constructing these important linkages. wikipedia.orgacs.orglibretexts.org

Interactive Data Table: Properties of Related Compounds

Due to the limited availability of specific experimental data for this compound, the following table presents data for structurally related compounds to provide context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Biphenyl | 92-52-4 | C₁₂H₁₀ | 154.21 | 69-72 | 255 |

| 4-Bromobiphenyl | 92-66-0 | C₁₂H₉Br | 233.10 | 88-91 | 310 |

| 4-Bromo-2-fluorobiphenyl | 41604-19-7 | C₁₂H₈BrF | 251.09 | 44-46 | >110 (flash point) |

| 4-Bromo-2-thiophenecarboxaldehyde | 18791-75-8 | C₅H₃BrOS | 191.05 | 44-46 | 114-115/11 mmHg |

| This compound | 1443349-83-4 | C₁₃H₁₁BrS | 279.20 | Data Not Available | Data Not Available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-methylsulfanylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPFDIWFCKGTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Disconnections for 4 Bromo 2 Methylthiobiphenyl

Identification of Key Synthetic Precursors and Starting Materials

A logical retrosynthetic approach involves disconnecting the target molecule into two key aryl fragments. This can be achieved by cleaving either the central C(aryl)-C(aryl) bond or the C(aryl)-S bond.

Disconnection of the C(aryl)-C(aryl) bond: This is a common strategy for biphenyl (B1667301) synthesis and breaks the target molecule into a substituted bromobenzene (B47551) derivative and a substituted thioanisole (B89551) derivative.

Disconnection of the C(aryl)-S bond: This approach starts with a pre-formed biphenyl skeleton, which is then functionalized with a methylthio group.

These two primary disconnection strategies lead to several potential key precursors, which are often commercially available or can be synthesized in a few steps. The choice of precursors is dictated by the specific bond-forming reaction to be employed in the forward synthesis.

| Disconnection Strategy | Aryl Ring 1 Precursor (4-Bromo-phenyl moiety) | Aryl Ring 2 Precursor (2-Methylthio-phenyl moiety) | Applicable Forward Reaction |

|---|---|---|---|

| C(aryl)-C(aryl) Bond | 4-Bromophenylboronic acid or its ester | 1-Bromo-2-(methylthio)benzene | Suzuki Coupling |

| (4-Bromophenyl)magnesium bromide | 1-Bromo-2-(methylthio)benzene | Kumada Coupling | |

| (4-Bromophenyl)zinc chloride | 1-Bromo-2-(methylthio)benzene | Negishi Coupling | |

| C(aryl)-S Bond | 4-Bromo-2'-iodobiphenyl | Sodium thiomethoxide or Methanethiol (B179389) | Buchwald-Hartwig or Ullmann Coupling |

| 4-Bromo-2'-aminobiphenyl | Methylating agent (e.g., Methyl iodide) after conversion to thiol | Sandmeyer-type reaction followed by methylation |

Strategic C(aryl)-C(aryl) Bond Formation Pathways

The formation of the biphenyl core through the creation of a C(aryl)-C(aryl) bond is a cornerstone of modern organic synthesis. nih.gov Transition-metal-catalyzed cross-coupling reactions are the most efficient and widely used methods for this transformation, offering mild conditions and high functional group tolerance. nih.govnih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is one of the most versatile methods for C-C bond formation, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. gre.ac.uknih.gov For the synthesis of 4-Bromo-2'-methylthiobiphenyl, this would typically involve the coupling of 4-bromophenylboronic acid with 1-bromo-2-(methylthio)benzene. The reaction's tolerance for a wide range of functional groups makes it a highly attractive option. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and yields. orgsyn.org The synthesis could be achieved by coupling a pre-formed (2-(methylthio)phenyl)zinc halide with 1,4-dibromobenzene, or vice versa. Organozinc compounds are generally more reactive than their organoboron counterparts, which can be advantageous but may also lead to lower functional group compatibility in some cases. wikipedia.org

Kumada Coupling: As one of the earliest cross-coupling reactions developed, the Kumada coupling employs a Grignard reagent (organomagnesium) and an organic halide with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is powerful due to the high nucleophilicity of Grignard reagents. rhhz.net A potential route would involve the reaction of (4-bromophenyl)magnesium bromide with 1-bromo-2-(methylthio)benzene. A significant limitation is the reactivity of the Grignard reagent, which is incompatible with many electrophilic functional groups. organic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Organic Halide | Typical Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Pd(0) complexes (e.g., Pd(PPh₃)₄) | High functional group tolerance, mild conditions, commercially available reagents. nih.gov |

| Negishi | Arylzinc halide | Aryl halide/triflate | Pd(0) or Ni(0) complexes | High reactivity, excellent yields, applicable to sp², sp³, and sp carbons. wikipedia.orgorganic-chemistry.org |

| Kumada | Arylmagnesium halide (Grignard) | Aryl halide | Pd(II) or Ni(II) complexes | High nucleophilicity of the Grignard reagent, cost-effective. wikipedia.org |

Strategic C(aryl)-S Bond Formation Pathways

An alternative synthetic strategy involves forming the C(aryl)-S bond after the biphenyl scaffold has already been constructed. This approach typically begins with a di-functionalized biphenyl, such as 4-bromo-2'-halobiphenyl, and introduces the methylthio group in a subsequent step. These methods are crucial for synthesizing aryl thioethers, which are important motifs in various chemical fields. nih.govnih.gov

Buchwald-Hartwig C-S Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-heteroatom bonds, including C-S bonds. acsgcipr.orgresearchgate.net The reaction couples an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgjk-sci.com To synthesize the target molecule, 4-bromo-2'-iodobiphenyl could be reacted with methanethiol or its sodium salt (sodium thiomethoxide). The choice of ligand is critical to the success of the reaction. acsgcipr.org

Ullmann Condensation: The Ullmann condensation is a classic, copper-catalyzed method for forming C-S bonds. organic-chemistry.org While traditional Ullmann conditions often require harsh temperatures, modern protocols with specialized ligands allow the reaction to proceed under milder conditions. organic-chemistry.org This pathway would involve reacting a precursor like 4-bromo-2'-iodobiphenyl with a source of the methylthio group, catalyzed by a copper salt. organic-chemistry.org

Nickel-Catalyzed Thiolation: Recent advancements have established nickel-catalyzed methods for the thiolation of aryl halides. nih.gov These reactions can sometimes offer advantages in terms of cost and reactivity compared to palladium. Electrochemical methods have also been developed, allowing for nickel-catalyzed thiolation at room temperature without a strong external base, presenting a greener alternative to conventional methods. nih.govresearchgate.net

| Reaction | Aryl Substrate | Sulfur Source | Catalyst System | General Conditions |

|---|---|---|---|---|

| Buchwald-Hartwig C-S Coupling | 4-Bromo-2'-halobiphenyl | Methanethiol or Sodium thiomethoxide | Pd(0) or Pd(II) precatalyst with a phosphine ligand | Requires a base (e.g., NaOt-Bu, Cs₂CO₃) and an inert solvent (e.g., Toluene, Dioxane). jk-sci.com |

| Ullmann Condensation | 4-Bromo-2'-halobiphenyl | Methanethiol or its salt | Copper(I) salt (e.g., CuI) | Often requires high temperatures, though ligand-assisted protocols can lower the temperature. organic-chemistry.org |

| Nickel-Catalyzed Thiolation | 4-Bromo-2'-halobiphenyl | Methanethiol | Nickel(II) salt (e.g., NiCl₂) with or without a ligand | Conditions vary; can be performed thermally or electrochemically. nih.gov |

Advanced Synthetic Methodologies for 4 Bromo 2 Methylthiobiphenyl

Palladium-Catalyzed Cross-Coupling Approaches to the Biphenyl (B1667301) Core

The construction of the biphenyl skeleton is most effectively achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These methods offer a versatile and efficient means of forming carbon-carbon bonds between two aryl fragments.

Suzuki-Miyaura Coupling Protocols for Biphenyl Assembly

The Suzuki-Miyaura coupling reaction stands as a premier method for biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents. researchgate.netmdpi.com The reaction facilitates the C-C bond formation between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. researchgate.net

For the synthesis of 4-Bromo-2'-methylthiobiphenyl, a common strategy involves the coupling of (2-(methylthio)phenyl)boronic acid with 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene. The higher reactivity of the iodo-substituent allows for selective coupling at that position. Key components of the catalytic system typically include a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. liv.ac.uk The synthesis of related 2'-methylthiobiphenyl structures has been successfully demonstrated using such protocols. liv.ac.ukliverpool.ac.uk

Table 1: Representative Suzuki-Miyaura Coupling for a 2'-Methylthiobiphenyl Core

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|---|

| (2-(methylthio)phenyl)boronic acid | 1-bromo-4-iodobenzene | Pd(dba)₂ / PPh₃ | Na₂CO₃ | DMF | 100 °C | This compound |

Negishi and Stille Coupling Strategies for Biphenyl Formation

Negishi Coupling utilizes organozinc reagents, which are coupled with organic halides in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming C(sp²)–C(sp²) bonds. The organozinc reagents are typically prepared in situ or from the corresponding organolithium or Grignard reagents. For the target molecule, one could envision the coupling of a (4-bromophenyl)zinc halide with 2-bromothioanisole, catalyzed by a palladium complex like Pd(P(t-Bu)₃)₂. organic-chemistry.orgnih.gov

The catalytic cycle for Negishi coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation from the organozinc reagent to the palladium complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. numberanalytics.com

Table 2: Proposed Negishi Coupling for this compound

| Organozinc Reagent | Aryl Halide | Catalyst | Solvent | Key Steps |

|---|---|---|---|---|

| (4-bromophenyl)zinc chloride | 2-bromothioanisole | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | THF | Oxidative Addition, Transmetalation, Reductive Elimination |

Stille Coupling employs organotin reagents (organostannanes) to couple with organic halides or pseudohalides, also catalyzed by palladium. wikipedia.orglibretexts.org The reaction is valued for the stability and inertness of organostannanes to air and moisture, though their toxicity is a notable drawback. wikipedia.org The mechanism is similar to other cross-coupling reactions, proceeding via oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnumberanalytics.com The synthesis of complex biaryl systems often relies on Stille coupling, especially when other methods fail. orgsyn.org A potential route to this compound could involve the reaction of (4-bromophenyl)trimethylstannane with 2-bromothioanisole.

Table 3: Proposed Stille Coupling for this compound

| Organotin Reagent | Aryl Halide | Catalyst | Solvent | Key Steps |

|---|---|---|---|---|

| (2-(methylthio)phenyl)tributylstannane | 1,4-dibromobenzene | Pd(PPh₃)₄ | Toluene | Oxidative Addition, Transmetalation, Reductive Elimination |

Buchwald-Hartwig Amination Analogs for Aryl C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. rug.nlorganic-chemistry.org It is fundamentally different from the Suzuki, Negishi, and Stille reactions as it does not form carbon-carbon bonds and is therefore not directly used to assemble the biphenyl core. rug.nl However, it is a crucial methodology for synthesizing complex aromatic molecules that contain amine functionalities, which can be important related motifs or precursors in multi-step syntheses. The reaction typically couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org Its development has provided a powerful tool for creating aryl amines, which are prevalent in pharmaceuticals and materials science. rug.nlrsc.org

Regioselective Bromination and Thioether Functionalization

The precise installation of the bromo and methylthio groups onto the biphenyl scaffold requires methods that offer high regiochemical control. This can be achieved either by functionalizing a pre-formed biphenyl or by incorporating the substituents into the precursors before the coupling step.

Directed Ortho-Metalation and Subsequent Halogenation/Sulfenylation Routes

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The method uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile.

In the context of synthesizing this compound, the methylthio group (-SMe) of thioanisole (B89551) can act as a DMG. Treatment of thioanisole with an organolithium reagent like n-butyllithium leads to lithiation at the ortho-position. harvard.edu This lithiated species can then be reacted with a boron electrophile, such as trimethyl borate, to form (2-(methylthio)phenyl)boronic acid, a key precursor for a subsequent Suzuki coupling. clockss.org This DoM-based approach provides a reliable route to the required ortho-functionalized precursor. clockss.org

Table 4: Synthesis of a Key Precursor via Directed Ortho-Metalation

| Substrate | Reagent 1 | Reagent 2 | Intermediate | Product |

|---|---|---|---|---|

| Thioanisole | n-BuLi / THF | B(OMe)₃, then H₃O⁺ | 2-lithio-thioanisole | (2-(methylthio)phenyl)boronic acid |

Electrophilic Bromination of Aromatic Rings (e.g., using N-bromosuccinimide)

Electrophilic aromatic substitution is a fundamental reaction for introducing substituents onto an aromatic ring. N-bromosuccinimide (NBS) is a convenient and widely used reagent for selective bromination. organic-chemistry.org It serves as a source of electrophilic bromine, often activated by a proton source or a Lewis acid. researchgate.net The regioselectivity of the bromination is governed by the directing effects of the substituents already present on the ring.

To synthesize the target compound, one could perform an electrophilic bromination on 2-methylthiobiphenyl. The methylthio group is an activating ortho,para-director, while the phenyl group is also an ortho,para-director. Considering steric hindrance and the electronic properties, the bromine would be directed to the para position of the unsubstituted phenyl ring. The reaction is typically performed in a solvent like acetonitrile (B52724) or a chlorinated solvent. researchgate.nettcichemicals.com

Table 5: Electrophilic Bromination of 2-Methylthiobiphenyl

| Substrate | Brominating Agent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 2-Methylthiobiphenyl | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | This compound |

Chemical Reactivity and Transformative Chemistry of 4 Bromo 2 Methylthiobiphenyl

Reactivity of the Aryl Bromide Moiety in 4-Bromo-2'-methylthiobiphenyl

The carbon-bromine bond on the biphenyl (B1667301) scaffold is a key site for chemical modification, primarily through reactions that involve organometallic intermediates or transition-metal catalysis.

Palladium-Mediated Derivatizations and Further Cross-Coupling Reactions

The aryl bromide functionality of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the construction of new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular elaboration.

Prominent among these are the Suzuki, Heck, Stille, and Sonogashira reactions, which are workhorse methods in modern synthesis. masterorganicchemistry.comresearchgate.net In a typical Suzuki coupling, the aryl bromide is reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium(0) catalyst and a base. researchgate.netharvard.edu The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu The choice of ligands, base, and solvent is crucial for achieving high yields. mdpi.comarkat-usa.org

The Heck reaction offers a pathway to introduce alkenyl substituents by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org Similarly, the Sonogashira coupling enables the formation of aryl alkynes by reacting this compound with a terminal alkyne, typically using a palladium catalyst in conjunction with a copper(I) co-catalyst. The Stille coupling utilizes organotin reagents as the nucleophilic partner.

While the ortho-methylthio group might influence the electronic and steric properties of the substrate, the reactivity of the bromo-substituted ring is generally high in these transformations. The preferential reactivity of the aryl bromide over other potentially reactive sites, such as a C-S bond, allows for selective functionalization. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Typical Catalyst | Typical Base | Typical Solvent(s) | Coupling Partner |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DME, Water | Aryl/Vinyl Boronic Acid |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Alkene |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF | Terminal Alkyne |

| Stille | Pd(PPh₃)₄ | (none) | Toluene, THF | Organostannane |

This table presents generalized conditions. Optimal conditions may vary based on specific substrates.

Lithiation and Grignard Reagent Formation for Subsequent Functionalization

Beyond palladium catalysis, the aryl bromide can be converted into highly reactive organometallic reagents, namely organolithium and Grignard reagents. These intermediates serve as potent carbon-based nucleophiles or bases, enabling reactions with a wide range of electrophiles.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), generates the corresponding Grignard reagent, 4-(2'-(methylthio)biphenyl)magnesium bromide. wisc.eduleah4sci.combyjus.commasterorganicchemistry.com The formation is initiated on the surface of the magnesium, and scrupulously dry conditions are essential to prevent quenching of the highly reactive organometallic species. libretexts.org This Grignard reagent can then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, esters, and carbon dioxide (to form a carboxylic acid). byjus.commasterorganicchemistry.com

Lithiation: Alternatively, halogen-metal exchange with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent affords the corresponding aryllithium species. researchgate.netgrowingscience.com This reaction is generally very fast and efficient. The resulting 4-(2'-(methylthio)biphenyl)lithium is a powerful nucleophile that can react with a diverse set of electrophiles, providing a route to various functionalized derivatives.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nptel.ac.in this compound lacks such activation, as the methylthio group is only weakly activating or deactivating depending on its oxidation state. Consequently, classical SNAr reactions with common nucleophiles like alkoxides or amines are generally unfavorable and require harsh conditions, such as high temperatures and pressures, or the use of highly polar aprotic solvents like HMPA. tue.nlacs.org

However, substitution may proceed through alternative mechanisms under specific conditions:

SRN1 Mechanism: With powerful nucleophiles like enolates or amide ions, and under photochemical or solvated electron initiation (e.g., sodium in liquid ammonia), a radical-nucleophilic substitution (SRN1) can occur. nptel.ac.iniscnagpur.ac.in This pathway involves a chain reaction initiated by electron transfer to the aryl halide.

Benzyne (B1209423) Mechanism: In the presence of extremely strong bases like sodium amide (NaNH₂), an elimination-addition mechanism via a benzyne intermediate is possible. This pathway, however, can lead to a mixture of regioisomers. nptel.ac.iniscnagpur.ac.in

Transition-Metal-Catalyzed Substitution: Copper-catalyzed reactions can facilitate nucleophilic substitution on unactivated aryl bromides with nucleophiles such as alkoxides. tue.nl More recently, specialized palladium and nickel catalyst systems have been developed for coupling unactivated aryl halides with amines (Buchwald-Hartwig amination) and other nucleophiles, which proceed via a different catalytic cycle than the SNAr mechanism.

Transformations of the Methylthio Group in this compound

The sulfur atom of the methylthio group offers another handle for chemical modification, primarily through oxidation and alkylation reactions.

Oxidation to Sulfoxides and Sulfones

The methylthio group can be readily oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone. These transformations alter the electronic properties and steric profile of the molecule, as the sulfoxide and sulfone groups are strongly electron-withdrawing. The level of oxidation can be controlled by the choice of oxidant and reaction conditions. jchemrev.comorganic-chemistry.orgsci-hub.se

Selective Oxidation to Sulfoxide: To stop the oxidation at the sulfoxide stage, milder and more controlled oxidizing agents are employed. Common reagents for this selective transformation include sodium meta-periodate (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂). orientjchem.orgorganic-chemistry.org Scandium(III) triflate has been shown to catalyze the mono-oxidation of alkyl-aryl sulfides with hydrogen peroxide efficiently. organic-chemistry.org

Oxidation to Sulfone: More powerful oxidizing agents or harsher conditions will lead to the formation of the sulfone. Using an excess of an oxidant like hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate, will drive the reaction to completion. sci-hub.se Other effective reagents include potassium permanganate (B83412) (KMnO₄) and meta-chloroperoxybenzoic acid (m-CPBA) used in excess. orientjchem.org The choice of oxidant can be tailored to be compatible with other functional groups in the molecule. organic-chemistry.org

Table 2: Common Reagents for the Oxidation of Sulfides

| Desired Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Sulfoxide | Sodium meta-periodate (NaIO₄) | Methanol/Water, Room Temp |

| Hydrogen Peroxide (H₂O₂, 1 eq.) | Acetic Acid, Room Temp | |

| m-CPBA (1 eq.) | CH₂Cl₂, 0 °C to Room Temp | |

| Sulfone | Hydrogen Peroxide (H₂O₂, >2 eq.) | Acetic Acid, Heat |

| H₂O₂ / Na₂WO₄ (cat.) | Biphasic, PTC | |

| Potassium Permanganate (KMnO₄) | Acetic Acid/Water |

Alkylation and Quaternization Reactions of Sulfur

The sulfur atom in the methylthio group is nucleophilic and can be alkylated to form a sulfonium (B1226848) salt. This reaction, known as quaternization, typically involves treating this compound with an alkylating agent. tandfonline.comorganic-chemistry.org

Common alkylating agents include reactive alkyl halides such as methyl iodide or ethyl bromide, or other powerful electrophiles like methyl triflate or Meerwein's salt (triethyloxonium tetrafluoroborate). tandfonline.com The reaction results in the formation of a methyl(alkyl) (2'-(4-bromophenyl)phenyl)sulfonium salt. These sulfonium salts are useful intermediates themselves, for example, as precursors for the generation of ylides or in reactions where the sulfonium group acts as a leaving group.

Cleavage and Rearrangement Reactions Involving the Sulfur Atom

The methylthio (-SMe) group in this compound is susceptible to several types of chemical transformations, primarily involving the cleavage of the carbon-sulfur bonds or rearrangement reactions.

Cleavage Reactions: The aryl-sulfur bond in thioanisole (B89551) derivatives can be cleaved under various conditions. Reductive cleavage can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or with certain reducing agents like Raney nickel. Oxidative cleavage is also a possibility, where the sulfide (B99878) is first oxidized to a sulfoxide or sulfone, making the C-S bond more labile and susceptible to cleavage by nucleophiles or bases.

Rearrangement Reactions: Thioanisoles can undergo rearrangement reactions, such as the Sommelet-Hauser rearrangement, if appropriate ortho-directing activating groups and reaction conditions are present. However, without specific literature on this compound, the feasibility and outcome of such a rearrangement remain speculative.

Reactivity of the Biphenyl Scaffold in this compound

The biphenyl system of this compound possesses two aromatic rings that can undergo further functionalization. The directing effects of the existing substituents (bromo and methylthio groups) will govern the regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. researchgate.net The positions of subsequent substitutions on the biphenyl rings of this compound will be influenced by the electronic and steric effects of the bromo and methylthio groups.

Directing Effects: The methylthio group (-SMe) is an ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. It is generally considered an activating group. The bromine atom is also an ortho-, para-director but is a deactivating group due to its strong inductive electron-withdrawing effect. mdpi.com

Predicted Substitution Patterns: In the ring bearing the bromo group (the 4-position), further substitution would likely occur at the positions ortho to the bromine, though the deactivating nature of bromine would make this ring less reactive than the other. In the ring bearing the methylthio group (the 2'-position), substitution would be directed to the ortho and para positions relative to the methylthio group. Steric hindrance from the other ring and the methylthio group itself would likely influence the final product distribution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Conditions | Predicted Major Product(s) |

| HNO₃/H₂SO₄ | Nitration on the ring with the -SMe group, likely at the para-position to the -SMe group. |

| Br₂/FeBr₃ | Bromination on the more activated ring containing the -SMe group. |

| SO₃/H₂SO₄ | Sulfonation, likely on the less sterically hindered positions of the activated ring. |

| RCOCl/AlCl₃ | Friedel-Crafts Acylation on the activated ring, with regioselectivity influenced by sterics. |

This table is based on general principles of electrophilic aromatic substitution and does not represent experimentally verified results for this compound.

While the biphenyl scaffold itself is highly stable and not prone to ring-opening reactions under typical conditions, modified forms of this compound could potentially undergo cyclization. For instance, if functional groups are introduced that can react intramolecularly, new ring systems could be formed.

An example of a relevant cyclization strategy, though not specific to this compound, involves the palladium-catalyzed intramolecular coupling of appropriately substituted biaryls to form fused polycyclic aromatic systems. If, for example, the methylthio group were oxidized to a sulfone and a suitable coupling partner introduced ortho to the bromo group, intramolecular cyclization might be feasible. However, without specific examples from the literature for this compound, these pathways remain theoretical.

Mechanistic Elucidation of Reactions Involving 4 Bromo 2 Methylthiobiphenyl

Spectroscopic and Kinetic Investigations of Reaction Mechanisms

The elucidation of reaction mechanisms heavily relies on the ability to monitor the transformation of reactants into products over time and to detect the fleeting existence of intermediates. Spectroscopic and kinetic studies are the primary tools for gathering this crucial information.

For reactions involving 4-Bromo-2'-methylthiobiphenyl, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and in-situ Raman spectroscopy are invaluable. Time-resolved NMR studies can track the concentration changes of reactants, products, and potentially stable intermediates, providing data to determine reaction rates and orders. For instance, in a hypothetical nucleophilic aromatic substitution reaction, the disappearance of the characteristic aromatic signals of this compound and the appearance of new signals corresponding to the product can be quantified over time to establish the kinetic profile of the reaction.

In-situ Raman spectroscopy offers the advantage of monitoring the vibrational modes of molecules in real-time within the reaction vessel. mzcloud.org This technique is particularly powerful for studying heterogeneous catalytic reactions, where it can provide information about the species adsorbed on the catalyst surface. nih.gov For a transition metal-catalyzed cross-coupling reaction of this compound, in-situ Raman could potentially identify the coordination of the reactant to the metal center and the subsequent changes in the C-Br and C-S bonds as the reaction progresses. mzcloud.org

Kinetic studies, which involve systematically varying reaction parameters such as temperature, pressure, and reactant concentrations, provide quantitative data to formulate a rate law. This mathematical expression is a cornerstone in proposing a reaction mechanism. For example, if a reaction is found to be first order in both this compound and a nucleophile, it would suggest a bimolecular rate-determining step.

Role of Catalyst Design and Ligand Effects in Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, and the reactivity of this compound in these reactions is profoundly influenced by the choice of catalyst and its associated ligands. nih.gov A prime example is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

In the context of Suzuki-Miyaura coupling, a palladium catalyst is often employed. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The design of the catalyst, particularly the ligands coordinated to the palladium center, plays a critical role in the efficiency and selectivity of each step.

Ligand Effects:

Steric Hindrance: Bulky ligands can promote the oxidative addition step, where the C-Br bond of this compound is broken and a new bond with the palladium center is formed. They can also influence the rate of reductive elimination, the final step that releases the desired product and regenerates the catalyst.

Electronic Properties: The electron-donating or electron-withdrawing nature of the ligands can modulate the electron density at the metal center. Electron-rich ligands can facilitate oxidative addition, while electron-poor ligands may favor reductive elimination.

A study on the Suzuki cross-coupling of a structurally related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, highlights the importance of the catalyst system. alfa-chemistry.com In this research, a Pd(PPh₃)₄ catalyst was used in conjunction with a K₃PO₄ base. The triphenylphosphine (B44618) (PPh₃) ligands are crucial for stabilizing the palladium(0) active species and facilitating the catalytic cycle. The preferential substitution of the bromo group on the aniline (B41778) ring over the thiophene (B33073) ring in this related molecule suggests that the electronic environment of the C-Br bond significantly impacts its reactivity in the oxidative addition step. alfa-chemistry.com

| Catalyst System Component | Function in Suzuki-Miyaura Coupling |

| Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. The PPh₃ ligands stabilize the metal center and influence its reactivity through steric and electronic effects. |

| K₃PO₄ | Acts as a base to activate the boronic acid partner in the transmetalation step, forming a more nucleophilic boronate species. |

The careful selection of ligands can also control regioselectivity in molecules with multiple reactive sites. While this compound has only one bromo substituent, in more complex derivatives, ligand design can direct the catalyst to a specific C-Br bond.

Identification and Characterization of Reaction Intermediates and Transition States

A complete mechanistic picture requires the identification and characterization of the transient species that connect reactants, intermediates, and products. These include reaction intermediates, which are short-lived but potentially isolable species residing in a local energy minimum, and transition states, which are high-energy, non-isolable species at the peak of an energy barrier. alfa-chemistry.comgoogle.com

Reaction Intermediates:

In the context of a Suzuki-Miyaura coupling of this compound, several key intermediates are proposed:

Oxidative Addition Product: After the initial reaction of this compound with the Pd(0) catalyst, an organopalladium(II) intermediate is formed. This species, [Pd(II)(4-(2'-methylthiobiphenyl))(Br)(L)₂], where L represents the phosphine (B1218219) ligands, is a crucial intermediate that carries the biphenyl (B1667301) moiety into the next step of the catalytic cycle.

Transmetalation Intermediate: Following the formation of the boronate species (from the reaction of the boronic acid with the base), a transmetalation step occurs where the organic group from the boron atom is transferred to the palladium center, displacing the bromide ion. This results in a new organopalladium(II) intermediate, [Pd(II)(4-(2'-methylthiobiphenyl))(R)(L)₂], where R is the organic group from the boronic acid.

Transition States:

Each step in a reaction mechanism proceeds through a transition state, which represents the highest energy point along the reaction coordinate for that particular step. For example, in the oxidative addition step, the transition state would involve the partial breaking of the C-Br bond and the partial formation of the C-Pd and Pd-Br bonds. These are fleeting arrangements of atoms and cannot be directly observed but can be modeled using computational methods like Density Functional Theory (DFT). alfa-chemistry.com DFT calculations can provide insights into the geometry and energy of these transition states, helping to explain the observed reactivity and selectivity. alfa-chemistry.com

Derivatization and Functionalization Strategies of 4 Bromo 2 Methylthiobiphenyl

Synthesis of Advanced Organobromine Biphenyl (B1667301) Analogues

The presence of the bromine atom in 4-Bromo-2'-methylthiobiphenyl provides a reactive site for a variety of cross-coupling reactions, which are fundamental to modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the extension of the biphenyl core while preserving the bromine atom for potential subsequent transformations if other reactive sites are targeted.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are highly effective for this purpose. By reacting this compound with various arylboronic acids, a diverse library of more complex biphenyl analogues can be synthesized. For instance, coupling with substituted phenylboronic acids can introduce additional functional groups, such as methoxy (B1213986) or chloro moieties, leading to tri- and tetra-aryl systems with specific steric and electronic properties. nih.gov The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. nih.gov

Another advanced strategy for derivatization is the direct C-H bond activation or borylation of the biphenyl scaffold. This powerful technique allows for the introduction of functional groups at positions that are otherwise difficult to access, without disturbing the existing bromo and methylthio functionalities. u-tokyo.ac.jp For example, iridium-catalyzed borylation could selectively introduce a boryl group at an ortho-position to one of the existing substituents, creating a new handle for further cross-coupling reactions. u-tokyo.ac.jp These methods are crucial for building sterically hindered or electronically tuned biphenyl analogues.

| Reactant 1 | Reactant 2 (Boronic Acid) | Catalyst/Base | Product (Advanced Biphenyl Analogue) | Reference |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-Bromo-2'-(methylthio)-[1,1':4',1''-terphenyl] | nih.gov |

| This compound | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-Bromo-3''-chloro-2'-(methylthio)-1,1':4',1''-terphenyl | nih.gov |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-Bromo-4''-methoxy-2'-(methylthio)-1,1':4',1''-terphenyl | nih.gov |

This table presents hypothetical reaction outcomes based on established Suzuki coupling methodologies.

Creation of Sulfur-Oxidized and Sulfur-Heterocyclic Derivatives

The methylthio group (-SMe) is another key site for functionalization, offering opportunities to modulate the electronic properties of the molecule or to construct novel heterocyclic systems.

Sulfur-Oxidized Derivatives: The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) (-S(O)Me) and sulfone (-S(O)₂Me) derivatives. This transformation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). mdpi.comclockss.org The oxidation state of the sulfur atom has a profound impact on the electronic nature of the substituent. While the methylthio group is a weak electron-donating group, the methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) groups are strong electron-withdrawing groups. mdpi.com This electronic modulation can significantly alter the chemical reactivity and physical properties of the biphenyl system, which is a critical consideration in the design of organic semiconductors and advanced materials. mdpi.com

| Starting Material | Reagent | Product | Electronic Nature of Sulfur Group | Reference |

| This compound | m-CPBA (1 equiv.) | 4-Bromo-2'-(methylsulfinyl)biphenyl | Electron-withdrawing | mdpi.com |

| This compound | m-CPBA (>2 equiv.) | 4-Bromo-2'-(methylsulfonyl)biphenyl | Strongly electron-withdrawing | mdpi.com |

Sulfur-Heterocyclic Derivatives: The sulfur atom can also be used as a key element in the construction of fused heterocyclic rings. Nitrogen- and sulfur-containing heterocycles are of significant interest due to their prevalence in pharmacologically active compounds. mdpi.comopenmedicinalchemistryjournal.com Synthetic strategies can be designed to promote intramolecular cyclization involving the sulfur atom and an adjacent, appropriately functionalized position. For example, a reaction pathway could involve the initial modification of the methyl group or the ortho-position on the same ring, followed by a cyclization reaction to form a seven-membered ring, such as a dibenzo[d,f] mdpi.comijcce.ac.irthiazepine derivative. clockss.org The synthesis of such sulfur heterocycles often involves the formation of a sulfenyl halide or a disulfide intermediate, which then undergoes base-promoted cyclization. clockss.org These complex heterocyclic structures are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net

Development of Multifunctional Biphenyl Scaffolds for Complex Chemical Synthesis

The true synthetic utility of this compound lies in its capacity to serve as a foundational scaffold for the assembly of highly functionalized, complex molecules. By strategically combining the derivatization techniques described above, chemists can build multifunctional biphenyl structures with precise control over the placement and nature of various substituents.

A multi-step synthetic sequence can be envisioned where the two primary functional groups are modified orthogonally. For example, one could first perform a Suzuki coupling reaction at the C-Br bond to introduce a new aryl group. nih.gov Subsequently, the sulfur atom could be oxidized to a sulfone to alter the electronic properties of the molecule. mdpi.com A third functional group could then be introduced via a regioselective C-H activation at a different position on the biphenyl core. u-tokyo.ac.jp This sequential approach allows for the programmed construction of complex scaffolds that would be difficult to synthesize through other means.

These multifunctional scaffolds are invaluable in drug discovery and materials science. For instance, a molecule containing a bromo-substituent (for further coupling), a sulfone group (for electronic tuning), and a hydrazide moiety (for creating further heterocyclic extensions) represents a highly versatile intermediate for creating libraries of novel compounds. nih.gov The ability to build such complex structures from a relatively simple starting material highlights the importance of this compound as a key building block in advanced organic synthesis.

| Step | Reaction Type | Description | Resulting Scaffold Feature |

| 1 | Suzuki Coupling | Reaction of the C-Br bond with an arylboronic acid (e.g., 4-carboxyphenylboronic acid). | Introduction of a carboxylic acid functionalized aryl group. |

| 2 | Sulfur Oxidation | Oxidation of the methylthio group to a methylsulfonyl group using m-CPBA. | Conversion to a strong electron-withdrawing sulfone. |

| 3 | Amide Coupling | Conversion of the carboxylic acid to an amide, for example, by reacting with a substituted aniline (B41778). | Formation of a multifunctional scaffold with amide, bromo, and sulfonyl groups for further diversification. |

This table outlines a hypothetical synthetic pathway to a multifunctional scaffold.

Coordination Chemistry and Catalytic Applications of 4 Bromo 2 Methylthiobiphenyl Derivatives

Design and Synthesis of Ligands Based on the 4-Bromo-2'-methylthiobiphenyl Framework

The this compound scaffold is a promising platform for the development of novel ligands, particularly those that can act as hemilabile or bidentate P,S-ligands. The presence of the methylthio group provides a soft sulfur donor, which can coordinate to various transition metals. The bromo-substituent at the 4-position is the key to introducing a second, and often stronger, coordinating group, such as a phosphine (B1218219).

The synthesis of such ligands would typically involve a multi-step process. A common and effective method for introducing a phosphine group onto an aryl bromide is through a lithium-halogen exchange followed by reaction with a chlorophosphine, or through a palladium-catalyzed C-P cross-coupling reaction.

Table 1: Potential Synthetic Routes to Phosphine Ligands from this compound

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Lithiation | This compound, n-BuLi or t-BuLi, THF, -78 °C | 4-Lithio-2'-methylthiobiphenyl |

| 2a | Phosphination (A) | PCl3 or R2PCl (e.g., Ph2PCl) | (2'-Methylthiobiphenyl-4-yl)phosphine derivative |

| 2b | Phosphination (B) | Pd(dba)2, phosphine ligand (e.g., Xantphos), HP(O)R2, base | (2'-Methylthiobiphenyl-4-yl)phosphine oxide |

| 3 | Reduction (if route 2b) | Trichlorosilane (HSiCl3) | (2'-Methylthiobiphenyl-4-yl)phosphine derivative |

The resulting (2'-methylthiobiphenyl-4-yl)phosphine ligands would possess both a soft thioether and a soft phosphine donor, making them suitable for coordination to late transition metals like palladium, rhodium, and iridium. The steric and electronic properties of the phosphine group can be readily tuned by varying the substituents on the phosphorus atom (e.g., phenyl, cyclohexyl, tert-butyl), which in turn would influence the properties of the resulting metal complexes.

Metal Complex Formation and Structural Characterization

Ligands derived from the this compound framework, particularly P,S-bidentate ligands, are expected to form stable chelate complexes with various transition metals. The coordination chemistry of such ligands would be of fundamental interest, with the potential for the thioether group to exhibit hemilabile behavior, reversibly coordinating and de-coordinating from the metal center during a catalytic cycle.

The formation of metal complexes would typically involve the reaction of the ligand with a suitable metal precursor. For example, palladium(II) complexes could be synthesized by reacting the phosphine ligand with precursors like [PdCl2(cod)] or [PdCl2(MeCN)2]. Similarly, rhodium(I) and iridium(I) complexes could be prepared from precursors such as [Rh(cod)2]BF4 and [Ir(cod)Cl]2.

The structural characterization of these complexes would be crucial to understanding their bonding and potential catalytic behavior. Key analytical techniques would include:

Multinuclear NMR Spectroscopy (1H, 13C, 31P): To confirm the ligand structure and its coordination to the metal center. The 31P NMR chemical shift and coupling constants would provide valuable information about the electronic environment of the phosphorus atom upon coordination.

Infrared (IR) and UV-Vis Spectroscopy: To provide further information about the bonding and electronic properties of the complexes.

Table 2: Expected Coordination Complexes and Characterization Data

| Metal Precursor | Ligand (L) | Expected Complex | Potential Geometry | Key Characterization Features |

| [PdCl2(cod)] | (2'-Methylthiobiphenyl-4-yl)diphenylphosphine | [PdCl2(L)] | Square planar | Single 31P NMR signal, downfield shift upon coordination. |

| [Rh(cod)2]BF4 | (2'-Methylthiobiphenyl-4-yl)diphenylphosphine | [Rh(cod)(L)]BF4 | Square planar | 31P NMR signal showing coupling to 103Rh. |

| [Ir(cod)Cl]2 | (2'-Methylthiobiphenyl-4-yl)diphenylphosphine | [IrCl(cod)(L)] | Square planar | 31P NMR signal with characteristic chemical shift for iridium complexes. |

Application of Derived Complexes in Homogeneous and Heterogeneous Catalysis (e.g., as supporting ligands)

Metal complexes bearing ligands derived from this compound are anticipated to be active catalysts in a range of homogeneous catalytic transformations. The combination of a phosphine and a thioether donor could offer unique electronic and steric properties to the metal center, potentially leading to high activity and selectivity.

Homogeneous Catalysis:

Palladium complexes are prime candidates for application in C-C and C-N cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The hemilabile nature of the thioether could be advantageous in these catalytic cycles, facilitating substrate coordination and product release.

Rhodium and iridium complexes could be explored in hydrogenation, hydroformylation, and C-H activation reactions. The P,S-ligand framework could provide the necessary stability and electronic environment for these transformations.

Table 3: Potential Catalytic Applications of Metal Complexes

| Metal Complex | Catalytic Reaction | Substrates | Potential Advantages |

| Palladium-(P,S-ligand) | Suzuki-Miyaura Coupling | Aryl halides, arylboronic acids | High turnover numbers, mild reaction conditions. |

| Rhodium-(P,S-ligand) | Asymmetric Hydrogenation | Prochiral olefins | Potential for high enantioselectivity with chiral ligand variants. |

| Iridium-(P,S-ligand) | C-H Borylation | Aromatic and aliphatic C-H bonds | High regioselectivity and efficiency. |

Heterogeneous Catalysis:

The functionalized biphenyl (B1667301) framework also lends itself to immobilization on solid supports, enabling the development of heterogeneous catalysts. The bromo- or a phosphine group could be used to anchor the complex to materials like silica, polymers, or metal-organic frameworks (MOFs). This would facilitate catalyst recovery and reuse, which is a significant advantage in industrial applications.

Theoretical and Computational Investigations of 4 Bromo 2 Methylthiobiphenyl

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), would be used to investigate the electronic properties of 4-Bromo-2'-methylthiobiphenyl. These studies would aim to elucidate the distribution of electron density, the nature of the chemical bonds, and the energies of the frontier molecular orbitals (HOMO and LUMO). Analysis of these properties provides insights into the molecule's reactivity, stability, and potential for electronic applications. Key parameters that would be calculated include atomic charges, bond orders, and the molecular electrostatic potential map.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound would be explored through conformational analysis and molecular dynamics (MD) simulations. The biphenyl (B1667301) core allows for torsional rotation, and the presence of substituents on both rings influences the preferred spatial arrangement (conformation). Computational methods would be used to identify low-energy conformers and the energy barriers between them. MD simulations would provide a dynamic picture of the molecule's behavior over time in a simulated environment (e.g., in a solvent), revealing how it flexes, and its rings twist, which is crucial for understanding its interactions with other molecules.

Computational Modeling of Reaction Pathways and Energetics

Theoretical modeling could be employed to predict the reactivity of this compound in various chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for proposed reaction mechanisms. This would allow for the prediction of reaction kinetics and the most likely products of, for example, nucleophilic substitution at the carbon-bromine bond or oxidation of the methylthio group.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are frequently used to predict various spectroscopic signatures of molecules. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, its infrared (IR) vibrational frequencies, and its ultraviolet-visible (UV-Vis) absorption spectra. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of the compound. Furthermore, computational models can be used to study how this molecule might interact with other molecules through non-covalent forces such as van der Waals interactions and potential halogen or sulfur bonding.

While the frameworks for these computational investigations are well-established, the specific data and detailed research findings for this compound are not present in the current body of scientific literature.

Advanced Structural Characterization of 4 Bromo 2 Methylthiobiphenyl and Its Analogues

Solid-State Structural Elucidation via X-ray Diffraction and Polymorphism Studies

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles, which together define the molecular conformation and packing within the crystal lattice.

For 4-Bromo-2'-methylthiobiphenyl, a successful X-ray diffraction study would reveal the dihedral angle between the two phenyl rings, a critical parameter in biphenyl (B1667301) chemistry that is influenced by the steric hindrance of the ortho-substituents. The presence of a methylthio group at the 2'-position is expected to cause significant twisting of the biphenyl core to minimize steric strain.

As of the latest literature search, a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) nih.govcam.ac.ukcam.ac.uk. However, the crystal structure of an analogous compound, N-(4-Bromo-2-methylphenyl)pivalamide, has been determined and reveals a monoclinic crystal system with two unique molecules in the asymmetric unit nih.gov. In this analogue, the conformation is influenced by intramolecular hydrogen bonding nih.gov. For biphenyl systems in general, the dihedral angle can vary significantly depending on the substituents and crystal packing forces tandfonline.com.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state characterization. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. Polymorphism studies for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by techniques such as X-ray powder diffraction (XRPD) to identify different crystalline phases. To date, no specific polymorphism studies on this compound have been reported in the scientific literature.

Table 1: Hypothetical Crystal Data for a Biphenyl Analogue

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

Note: This table is illustrative and does not represent experimental data for this compound.

Solution-Phase Conformational Analysis Using Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. For this compound, advanced NMR techniques can provide insights into its conformational preferences, which may differ from the solid-state structure due to the absence of crystal packing forces.

The conformational flexibility of biphenyls in solution is a well-studied phenomenon. The degree of twisting around the central C-C bond is influenced by the steric and electronic effects of the substituents tandfonline.comrsc.orglibretexts.org. In the case of this compound, the ortho-methylthio group is expected to create a significant energy barrier to rotation, leading to a preferred twisted conformation.

Advanced NMR experiments that could be employed for this analysis include:

Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR experiment can detect through-space interactions between protons that are close to each other. For this compound, NOESY could reveal correlations between the protons of the methylthio group and the protons on the adjacent phenyl ring, providing evidence for the preferred dihedral angle.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY is also sensitive to through-space proton-proton interactions and is particularly useful for molecules with intermediate molecular weights.

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamic processes of the molecule. For this compound, VT-NMR could be used to determine the energy barrier for rotation around the biphenyl linkage.

Table 2: Predicted ¹H NMR Chemical Shifts for a Hypothetical Conformer of a Substituted Biphenyl

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-2 | 7.55 |

| H-3 | 7.30 |

| H-5 | 7.65 |

| H-6 | 7.30 |

| H-3' | 7.20 |

| H-4' | 7.10 |

| H-5' | 7.15 |

| H-6' | 7.05 |

Note: This table is illustrative and based on general principles of NMR spectroscopy, not on experimental data for this compound.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy, it is possible to calculate a unique molecular formula.

For this compound (C₁₃H₁₁BrS), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively) libretexts.org. This results in two molecular ion peaks (M⁺ and M+2⁺) of roughly equal intensity, separated by two mass units libretexts.orgyoutube.com. This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

While a specific high-resolution mass spectrum for this compound is not available in the searched literature, the principles of its analysis are well-established for halogenated aromatic compounds oup.comresearchgate.netnih.govnih.gov. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a common method for the analysis of such compounds oup.comresearchgate.netnih.gov.

Table 3: Expected Isotopic Pattern for the Molecular Ion of this compound

| Ion | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [C₁₃H₁₁⁷⁹BrS]⁺ | 293.9768 | 100.0 |

Note: This table represents a theoretical calculation of the expected isotopic pattern.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes. Each vibrational mode corresponds to a specific molecular motion, and the frequencies of these modes are characteristic of the bonds and their environment.

While experimental FT-IR and Raman spectra for this compound are not available in the consulted databases, spectra for the analogue 4-Bromo-2-methylbiphenyl are available and can be used for a comparative analysis nih.gov. The spectra of these two compounds are expected to share many similarities due to the common 4-bromobiphenyl core. However, differences will arise from the vibrations associated with the 2'-substituent (methylthio vs. methyl).

Key vibrational modes to consider would include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations occur in the 1600-1450 cm⁻¹ region.

C-S stretching: The C-S stretching vibration for the methylthio group is expected in the range of 700-600 cm⁻¹. This would be a key difference compared to the spectrum of 4-bromo-2-methylbiphenyl.

C-Br stretching: The C-Br stretching vibration is typically observed in the far-infrared region, usually below 600 cm⁻¹.

Out-of-plane C-H bending: These vibrations, which appear in the 900-675 cm⁻¹ range, are characteristic of the substitution pattern on the aromatic rings.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of this compound researchgate.netresearchgate.netnih.govscispace.com. These theoretical calculations can aid in the assignment of experimental spectra and provide a more detailed understanding of the vibrational modes researchgate.netscispace.com.

Table 4: Selected FT-IR and Raman Bands for the Analogue 4-Bromo-2-methylbiphenyl

| Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) | Tentative Assignment |

|---|---|---|---|

| ~3050 | Weak | Medium | Aromatic C-H Stretch |

| ~1595 | Medium | Strong | Aromatic C=C Stretch |

| ~1470 | Strong | Medium | Aromatic C=C Stretch / CH₃ Bend |

| ~1000 | Strong | Strong | Ring Breathing Mode |

| ~820 | Strong | Weak | Out-of-plane C-H Bend |

Source: Based on data for 4-Bromo-2-methylbiphenyl from PubChem nih.gov. This table is for comparative purposes and does not represent data for this compound.

Supramolecular Chemistry and Self Assembly Motifs Involving 4 Bromo 2 Methylthiobiphenyl Derivatives

Design Principles for Non-Covalent Interactions in Biphenyl (B1667301) Systems

The design of self-assembling systems based on biphenyl scaffolds is predicated on the strategic placement of functional groups that can engage in specific and directional non-covalent interactions. unam.mxmdpi.com In the case of 4-Bromo-2'-methylthiobiphenyl, the key functional groups influencing its supramolecular behavior would be the bromine atom, the methylthio group, and the biphenyl core itself.

The biphenyl unit provides a rigid, aromatic platform susceptible to π-π stacking interactions. mdpi.com The conformational flexibility of the biphenyl linkage, specifically the dihedral angle between the two phenyl rings, can be influenced by both intramolecular and intermolecular forces, including crystal packing effects. nih.gov

The bromine atom is a key participant in halogen bonding, a highly directional interaction where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base. unam.mx The strength and directionality of halogen bonds make them a powerful tool in crystal engineering. In a lattice, the bromine atom of one molecule could interact with a lone pair-donating atom (like the sulfur of the methylthio group or even the π-system of another biphenyl ring) of a neighboring molecule.

The methylthio (-SCH₃) group can act as a hydrogen bond acceptor through its sulfur atom. Furthermore, the sulfur atom can participate in other non-covalent interactions, such as chalcogen bonds. The methyl group can also engage in weaker C-H···π or van der Waals interactions. The presence of both a halogen bond donor (Br) and a potential acceptor (S) within the same molecule introduces the possibility of forming highly directional and predictable self-assembly motifs.

An overview of the potential non-covalent interactions for this compound is presented in Table 1.

| Interaction Type | Donor Group | Acceptor Group | Typical Energy (kcal/mol) |

| Halogen Bond | C-Br | S, π-system | 3-8 |

| π-π Stacking | Biphenyl Core | Biphenyl Core | 2-10 |

| C-H···π | C-H (Aromatic/Methyl) | Biphenyl Core | 1-3 |

| van der Waals | All atoms | All atoms | < 1 |

Table 1: Potential Non-Covalent Interactions in this compound Systems

Directed Self-Assembly of Biphenyl-Based Systems

Directed self-assembly relies on encoding molecular recognition information into the constituent molecules to guide their spontaneous organization into well-defined supramolecular architectures. For biphenyl derivatives, this is typically achieved by leveraging a combination of directional interactions like hydrogen bonds and halogen bonds, along with less directional forces like π-π stacking. nih.gov

In the context of this compound, the interplay between halogen bonding (C-Br···S or C-Br···π) and π-π stacking of the biphenyl cores would be the primary driving force for directed assembly. The specific substitution pattern (4-bromo and 2'-methylthio) would create a distinct polarity and shape, influencing the packing arrangement. For example, a head-to-tail arrangement maximizing Br···S interactions could lead to the formation of one-dimensional chains, which could then pack into two- or three-dimensional structures via π-π stacking.

The assembly process can be influenced by external factors such as the choice of solvent, temperature, and the substrate on which the assembly occurs. For instance, studies on other functionalized biphenyls on surfaces have shown that weak, long-range dispersive forces and interactions with the substrate can play a crucial role in the formation of supramolecular structures. csic.es

Formation of Co-crystals and Porous Organic Materials

Co-crystals:

Co-crystals are crystalline materials composed of two or more different molecules in the same crystal lattice in a defined stoichiometric ratio. wikipedia.org The formation of co-crystals is a powerful strategy in crystal engineering to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. nih.govnih.gov

For this compound, co-crystals could be formed by introducing a second molecule (a coformer) that can form robust non-covalent bonds with it. Potential coformers could be selected based on their ability to form strong halogen bonds with the bromine atom or hydrogen bonds with the methylthio group. For example, pyridine-based molecules, which are excellent halogen bond acceptors, would be strong candidates for forming co-crystals.

The selection of a coformer can be guided by the principles of supramolecular synthons, which are robust and predictable patterns of non-covalent interactions. A hypothetical co-crystal formation is detailed in Table 2.

| Target Molecule | Coformer | Dominant Interaction | Potential Outcome |

| This compound | 4,4'-Bipyridine | Halogen Bond (Br···N) | Formation of a linear supramolecular chain |

| This compound | Hydroquinone | Hydrogen Bond (O-H···S) | Formation of a hydrogen-bonded network |

Table 2: Hypothetical Co-crystal Design Strategies for this compound

Porous Organic Materials:

The directional nature of non-covalent interactions in substituted biphenyls can also be exploited to construct porous organic materials. By designing molecules that self-assemble into networks with included voids or channels, materials with high surface areas and potential for applications in gas storage or separation can be created. The rigidity of the biphenyl unit is advantageous in preventing the collapse of such porous structures. While there are no specific reports on this compound, the combination of a rigid core and directional interaction sites (Br and SCH₃) provides the necessary components for the bottom-up construction of such materials.

Utility of 4 Bromo 2 Methylthiobiphenyl As a Building Block in Organic Synthesis

Precursor for Complex Polyaromatic Architectures

"4-Bromo-2'-methylthiobiphenyl" serves as a valuable precursor for the synthesis of complex polyaromatic hydrocarbons (PAHs). PAHs are a class of organic compounds consisting of fused aromatic rings, which are of significant interest for their applications in materials science and electronics. nih.govresearchgate.netchemistryviews.org The bromine atom on the biphenyl (B1667301) structure allows for various cross-coupling reactions, which are fundamental in the construction of these larger aromatic systems. bris.ac.uk

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely employed to form new carbon-carbon bonds. nih.govmdpi.com In this context, the bromo group of "this compound" can readily react with a variety of organoboron compounds, enabling the extension of the aromatic system. This approach facilitates the regioselective synthesis of intricate polyaromatic structures that would be challenging to assemble through other methods. The methylthio group can also influence the electronic properties and solubility of the resulting polyaromatic architectures.

Below is a table summarizing potential cross-coupling reactions for the synthesis of polyaromatic hydrocarbons using "this compound" as a starting material.

| Reaction Name | Reactant 2 | Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Palladium complex | Polyaromatic hydrocarbon |

| Stille Coupling | Organostannane | Palladium complex | Polyaromatic hydrocarbon |

| Heck Coupling | Alkene | Palladium complex | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper complex | Aryl-substituted alkyne |

| Buchwald-Hartwig Amination | Amine | Palladium complex | Arylamine derivative |

Integration into Extended Pi-Conjugated Systems for Advanced Materials Research

The synthesis of extended π-conjugated systems is a cornerstone of advanced materials research, with applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). "this compound" can be integrated into these systems to modulate their electronic and optical properties. chemistryviews.org

The biphenyl core of the molecule already provides a degree of π-conjugation. Through reactions at the bromo position, this conjugation can be extended by introducing other aromatic or unsaturated groups. The presence of the sulfur atom in the methylthio group can also play a crucial role. Sulfur atoms can participate in π-conjugation and influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, which in turn affects its charge transport and photophysical properties.

Research in this area often involves the synthesis of donor-acceptor molecules to create materials with small band gaps, which are desirable for applications in near-infrared (NIR) emitters and detectors. The "this compound" unit can be functionalized to act as either a donor or an acceptor component, or as part of the conjugated bridge connecting them.

Role in the Construction of Sulfur-Containing Frameworks and Heterocycles

Sulfur-containing heterocycles are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. nih.govnih.govopenmedicinalchemistryjournal.com "this compound" provides a scaffold that can be utilized in the construction of more complex sulfur-containing frameworks and heterocycles.